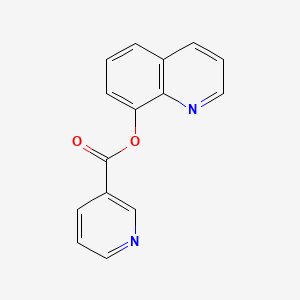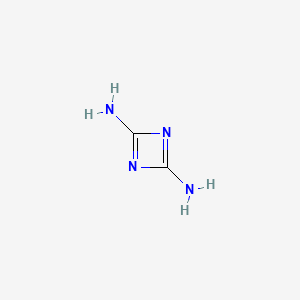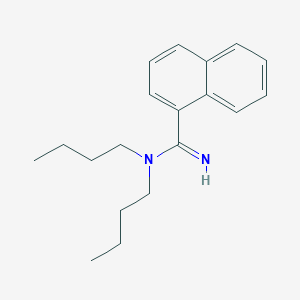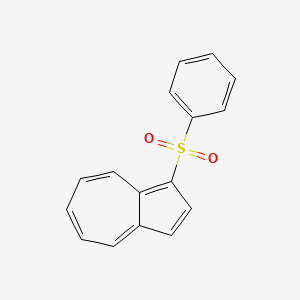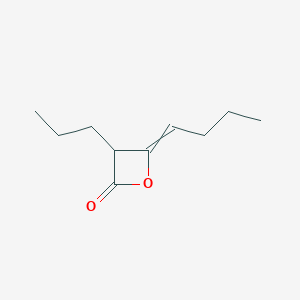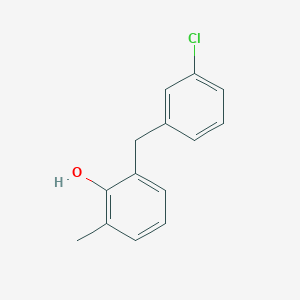
2-(3-Chlorobenzyl)-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-6-methylphenol typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where 3-chlorobenzyl chloride reacts with 6-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlorobenzyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorobenzyl)-6-methylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. The phenolic group can interact with proteins and enzymes, altering their function and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorobenzyl)-4-methylphenol
- 2-(3-Chlorobenzyl)-5-methylphenol
- 2-(4-Chlorobenzyl)-6-methylphenol
Uniqueness
2-(3-Chlorobenzyl)-6-methylphenol is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Propriétés
Numéro CAS |
6279-17-0 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |
Clé InChI |
WSSPZTVQKVJBJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


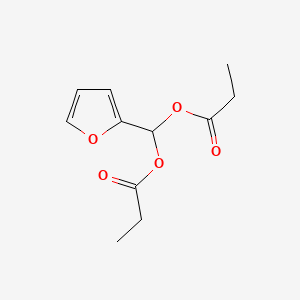

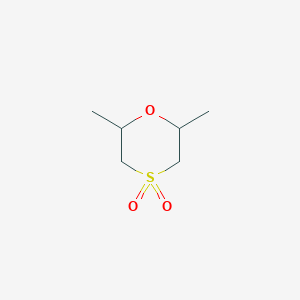

![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

